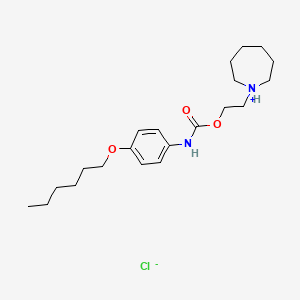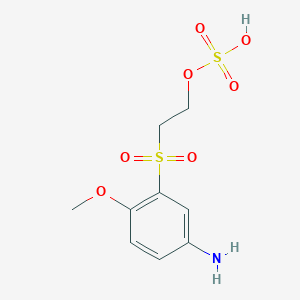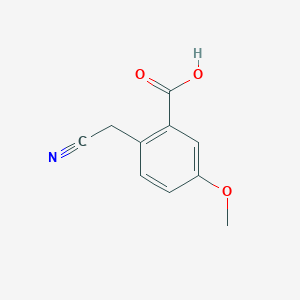
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydrazine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
- (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
Uniqueness
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
73941-15-8 |
|---|---|
Molekularformel |
C5H11ClN6 |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-4(10-6)9-5(8-3)11-7;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
InChI-Schlüssel |
FIRXRFGBHQXRBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NN)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)




![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)


